2-Methyl-3-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-Methyl-3-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by a pyrido[4,3-d]pyrimidinone core, which is fused with a tetrahydropyridine ring, and a pyridin-3-ylmethyl substituent at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of a pyridine derivative with a suitable aldehyde, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could lead to the formation of tetrahydropyridine derivatives.
Scientific Research Applications
2-Methyl-3-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-fibrotic activity.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyridine and pyrimidinone moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine core and exhibit diverse biological activities.
1,4-Naphthoquinone based chemosensors: These compounds also contain a pyridine moiety and are used for sensing applications.
Uniqueness
2-Methyl-3-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is unique due to its fused ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H16N4O |
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Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-methyl-3-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H16N4O/c1-10-17-13-4-6-16-8-12(13)14(19)18(10)9-11-3-2-5-15-7-11/h2-3,5,7,16H,4,6,8-9H2,1H3 |
InChI Key |
FPBONWOOEJBBMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CNCC2)C(=O)N1CC3=CN=CC=C3 |
Origin of Product |
United States |
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